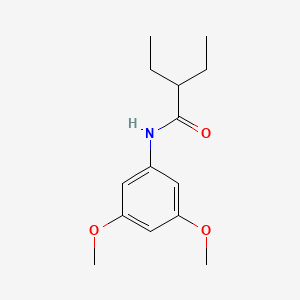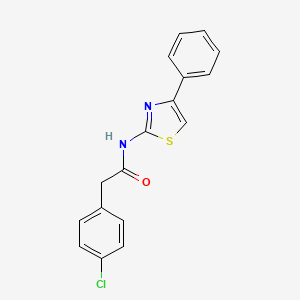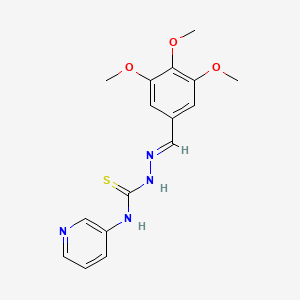![molecular formula C18H20N2O2S B5794213 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as Acetamide, N-(3,5-dimethylphenyl)-2-[(2-phenylamino-2-oxoethyl)thio]- and has a molecular formula of C21H22N2O2S. It is a thioester derivative of N-phenylglycine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide involves the inhibition of GNMT activity. This compound has been reported to bind to the active site of GNMT and prevent the enzyme from carrying out its normal function. This inhibition leads to an increase in the concentration of glycine in cells, which may have downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
This compound has been reported to have biochemical and physiological effects in vitro. It has been shown to increase the concentration of glycine in cells and alter the expression of genes involved in glycine metabolism. This compound has also been reported to have anti-inflammatory effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide in lab experiments include its ability to inhibit GNMT activity and alter cellular metabolism. This compound may be useful in the development of new therapies for diseases such as liver cancer and non-alcoholic fatty liver disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide. One direction is to investigate the potential therapeutic applications of this compound in the treatment of liver cancer and non-alcoholic fatty liver disease. Another direction is to study the effects of this compound on cellular metabolism and gene expression in vivo. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide has been reported in the literature using different methods. One of the methods involves the reaction of N-(3,5-dimethylphenyl)-2-bromoacetamide with sodium thioacetate and aniline in the presence of a palladium catalyst. Another method involves the reaction of N-(3,5-dimethylphenyl)-2-bromoacetamide with thioanisole and aniline in the presence of a palladium catalyst. Both methods have been reported to yield the desired product in good yields.
Applications De Recherche Scientifique
2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide has potential applications in scientific research. It has been reported to inhibit the activity of the enzyme glycine N-methyltransferase (GNMT) in vitro. GNMT is an important enzyme involved in the metabolism of glycine and has been implicated in various diseases such as liver cancer and non-alcoholic fatty liver disease. Inhibition of GNMT activity by this compound may lead to the development of new therapies for these diseases.
Propriétés
IUPAC Name |
2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-8-14(2)10-16(9-13)20-18(22)12-23-11-17(21)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEZRNLISIKFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)
![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)



![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)

![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)

![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)

